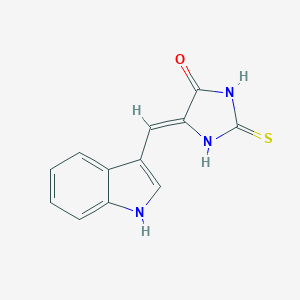
4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, also known as BDMP, is a pyrazolone derivative that has been extensively studied due to its unique chemical properties and potential applications in various fields. BDMP has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Wissenschaftliche Forschungsanwendungen
4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and pain. In addition, 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Wirkmechanismus
4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one exerts its biological effects by inhibiting the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been found to selectively inhibit the activity of COX-2, which is upregulated in response to inflammation and is responsible for the production of prostaglandins that promote inflammation and pain.
Biochemical and Physiological Effects:
4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been shown to reduce the production of prostaglandins and other inflammatory mediators, which leads to a reduction in inflammation, pain, and fever. In addition, 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability. In addition, 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is highly selective for COX-2, which makes it an attractive tool for studying the role of COX-2 in various biological processes. However, 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has some limitations for use in lab experiments. It is not very water-soluble, which can limit its use in certain experimental systems. In addition, 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has not been extensively studied in vivo, which limits its potential applications in animal models.
Zukünftige Richtungen
There are several potential future directions for research on 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. One area of interest is the development of new derivatives of 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with improved selectivity and potency for COX-2. In addition, 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and its derivatives may have potential applications in the development of new fluorescent probes for the detection of metal ions in biological systems. Finally, further studies are needed to evaluate the potential applications of 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one in the treatment of various diseases, including cancer, inflammation, and pain.
Conclusion:
4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has been extensively studied for its unique chemical properties and potential applications in various fields of research. 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one exhibits a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects, and exerts its effects by selectively inhibiting the activity of COX-2. 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several advantages for use in lab experiments, but also has some limitations. Future research on 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one may lead to the development of new derivatives with improved selectivity and potency for COX-2, as well as new applications in the development of fluorescent probes and the treatment of various diseases.
Synthesemethoden
4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can be synthesized by the reaction of 4-phenyl-3-buten-2-one with benzylamine in the presence of a catalytic amount of acetic acid. The resulting product is then treated with methyl iodide to yield 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. This synthesis method has been optimized to produce high yields of 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with good purity.
Eigenschaften
IUPAC Name |
4-(benzylamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-14-17(19-13-15-9-5-3-6-10-15)18(22)21(20(14)2)16-11-7-4-8-12-16/h3-12,19H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSZDFPZMDIDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl]oxy}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B249271.png)

![N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide](/img/structure/B249273.png)

![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone](/img/structure/B249276.png)
![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B249277.png)
![1-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one](/img/structure/B249278.png)